5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Chlorophenoxy Group: The 2-chlorophenoxy group can be introduced through nucleophilic substitution reactions using appropriate chlorophenol derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid: has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid: can be compared with other thiophene derivatives, such as:
- 5-Methyl-2-thiophenecarboxylic acid
- 5-Ethyl-thiophene-2-carboxylic acid
- 2-Thiophenecarboxylic acid, 5-(hydroxymethyl)-, methyl ester
These compounds share the thiophene core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the 2-chlorophenoxy group in This compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C12H9ClO3S |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
SCSSNUATFREOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
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